Prilocaine

Description

A local anesthetic that is similar pharmacologically to lidocaine. Currently, it is used most often for infiltration anesthesia in dentistry. (From AMA Drug Evaluations Annual, 1992, p165)

This compound is an Amide Local Anesthetic. The physiologic effect of this compound is by means of Local Anesthesia.

This compound is a toluidine derivative and intermediate-acting amino amide with local anesthetic property. This compound stabilizes the neuronal membrane by preferential binding to and inhibiting depolarization of the voltage-gated sodium channel. This results in a decrease in membrane permeability and subsequent inhibition of the ionic sodium influx required for the initiation and conduction of impulses.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1965 and is indicated for pain and has 7 investigational indications.

A local anesthetic that is similar pharmacologically to LIDOCAINE. Currently, it is used most often for infiltration anesthesia in dentistry.

See also: Bupivacaine (related); Ropivacaine (related); this compound Hydrochloride (active moiety of).

Structure

3D Structure

Properties

IUPAC Name |

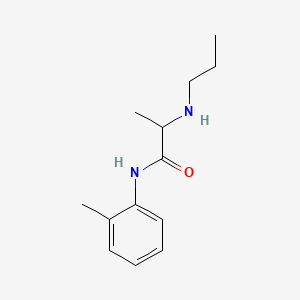

N-(2-methylphenyl)-2-(propylamino)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-4-9-14-11(3)13(16)15-12-8-6-5-7-10(12)2/h5-8,11,14H,4,9H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVFGUOIZUNYYSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(C)C(=O)NC1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7031955 | |

| Record name | Prilocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7031955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prilocaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014888 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

159-162 °C at 1.00E-01 mm Hg, 159-162 °C @ 1 mm Hg | |

| Record name | Prilocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00750 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PRILOCAINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3386 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Crystals from ethanol + isopropyl ether; readily sol in water; mp 167-168 °C /Hydrochloride/, FREELY SOL IN ALC; SLIGHTLY SOL IN CHLOROFORM, VERY SLIGHTLY SOL IN ACETONE; PRACTICALLY INSOL IN ETHER, 3.26e-01 g/L | |

| Record name | Prilocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00750 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PRILOCAINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3386 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Prilocaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014888 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Needles, WHITE | |

CAS No. |

721-50-6 | |

| Record name | Prilocaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=721-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prilocaine [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000721506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prilocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00750 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | prilocaine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40027 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Prilocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7031955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prilocaine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.871 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRILOCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/046O35D44R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PRILOCAINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3386 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Prilocaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014888 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

37-38 °C, 37 - 38 °C | |

| Record name | Prilocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00750 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PRILOCAINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3386 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Prilocaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014888 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Prilocaine's Interaction with Voltage-Gated Sodium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prilocaine is a local anesthetic of the amide class, widely used in clinical practice to induce temporary and localized numbness.[1] Its therapeutic effect is achieved through the blockade of nerve impulse propagation, a process fundamentally reliant on the modulation of voltage-gated sodium channels (Nav).[2][3] This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound on these critical ion channels, with a focus on its state-dependent binding and effects on channel kinetics.

This compound, like other local anesthetics, physically obstructs the pore of the voltage-gated sodium channel, thereby preventing the influx of sodium ions that is necessary for the depolarization phase of an action potential.[2][4] This blockade is not a simple static interaction but is dynamically influenced by the conformational state of the channel. The "Modulated Receptor Hypothesis" provides a framework for understanding this phenomenon, positing that local anesthetics have different affinities for the resting, open, and inactivated states of the sodium channel.[5] this compound exhibits a higher affinity for the open and inactivated states than for the resting state, leading to a more pronounced block in rapidly firing neurons, a characteristic known as use-dependent or phasic block.[5]

Due to a scarcity of publicly available, detailed biophysical data specifically for this compound, this guide will utilize quantitative data from its close structural and functional analogue, lidocaine (B1675312), to illustrate the principles of amide local anesthetic interaction with voltage-gated sodium channels. This approach allows for a comprehensive and data-driven exploration of the core mechanisms.

Core Mechanism of Action: State-Dependent Blockade

The interaction of this compound with voltage-gated sodium channels is a sophisticated process governed by the channel's conformational state. This state-dependent blockade is the cornerstone of its clinical efficacy and is characterized by two primary forms of inhibition: tonic and use-dependent (phasic) block.

Tonic Block: In the absence of nerve stimulation, when the majority of sodium channels are in the resting state, this compound can still bind to and block a fraction of these channels. This is referred to as tonic or resting block.[5] The affinity of this compound for the resting state is relatively low.

Use-Dependent (Phasic) Block: During nerve activity, sodium channels cycle through their open and inactivated states. This compound exhibits a significantly higher affinity for these states.[5] This results in an accumulation of blocked channels with repeated nerve stimulation, a phenomenon known as use-dependent or phasic block. This characteristic is particularly relevant for the selective blockade of sensory neurons, which often have higher firing rates during the perception of pain.

The following diagram illustrates the state-dependent binding of this compound to a voltage-gated sodium channel.

Caption: State-dependent binding of this compound to voltage-gated sodium channels.

Quantitative Analysis of Sodium Channel Blockade

The following tables summarize key quantitative parameters of voltage-gated sodium channel blockade by the representative amide local anesthetic, lidocaine. These values provide a quantitative framework for understanding the potency and kinetic effects of this compound.

Table 1: Comparative Potency (IC50) of Lidocaine for Sodium Channel Blockade

| Block Type | IC50 (µM) | Channel State Targeted | Reference |

| Tonic Block | ~210 (for TTXr Nav channels) | Resting | [6] |

| Use-Dependent Block (Inactivated State) | ~60 (for TTXr Nav channels) | Inactivated | [6] |

IC50 (Half-maximal inhibitory concentration) indicates the concentration of the drug required to block 50% of the sodium current. A lower IC50 value signifies higher potency.

Table 2: Effects of Lidocaine on the Gating Properties of Voltage-Gated Sodium Channels (Nav1.5 as an example)

| Gating Parameter | Effect of Lidocaine (0.3 mM) | Quantitative Change | Reference |

| Steady-State Fast Inactivation | Hyperpolarizing Shift | V1/2 shift of -27.2 mV | [4] |

| Recovery from Inactivation (Fast Component) | Prolonged | ~2-fold increase in τ1 | [4] |

| Recovery from Inactivation (Slow Component) | Prolonged | ~2-fold increase in τ2 | [4] |

V1/2 represents the membrane potential at which half of the channels are inactivated. A negative shift indicates that channels inactivate at more hyperpolarized potentials in the presence of the drug. τ represents the time constant for recovery from inactivation; a larger value indicates slower recovery.

Experimental Protocols: Whole-Cell Patch-Clamp Electrophysiology

The characterization of this compound's effects on voltage-gated sodium channels is primarily achieved through the whole-cell patch-clamp technique. This method allows for the precise control of the cell membrane potential and the direct measurement of ion channel currents.

Objective: To determine the tonic and use-dependent block of voltage-gated sodium channels by this compound.

Materials:

-

Cell Line: Human embryonic kidney (HEK-293) cells stably expressing the desired human sodium channel isoform (e.g., Nav1.5, Nav1.7).

-

External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

-

This compound Stock Solution: Prepared in distilled water and diluted to final concentrations in the external solution on the day of the experiment.

-

Patch-Clamp Setup: Inverted microscope, micromanipulator, patch-clamp amplifier, data acquisition system, and perfusion system.

Methodology:

-

Cell Preparation: HEK-293 cells are cultured on glass coverslips. Immediately before recording, a coverslip is transferred to a recording chamber on the microscope stage and continuously perfused with the external solution.

-

Pipette Fabrication and Filling: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 1-3 MΩ when filled with the internal solution.

-

Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance ( >1 GΩ) seal.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Voltage-Clamp Recording:

-

The cell is held at a negative holding potential (e.g., -120 mV) where most sodium channels are in the resting state.

-

Tonic Block Protocol: Depolarizing voltage steps (e.g., to -10 mV for 50 ms) are applied at a low frequency (e.g., 0.1 Hz) to elicit sodium currents. After a stable baseline is established, various concentrations of this compound are perfused, and the reduction in the peak inward current is measured.

-

Use-Dependent Block Protocol: A train of depolarizing pulses (e.g., to -10 mV for 20 ms (B15284909) at a frequency of 10 Hz) is applied to the cell. The peak inward sodium current is measured for each pulse. The protocol is repeated in the presence of different concentrations of this compound to assess the frequency-dependent reduction in current.

-

-

Data Analysis:

-

The percentage of current inhibition is calculated for each this compound concentration.

-

Dose-response curves are generated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

The IC50 values for tonic and use-dependent block are determined by fitting the dose-response data to the Hill equation.

-

The effect on channel kinetics (e.g., shifts in the voltage-dependence of inactivation, changes in the time course of recovery from inactivation) is analyzed by applying specific voltage protocols and fitting the data to appropriate models (e.g., Boltzmann function for steady-state inactivation).

-

The following diagram provides a visual representation of the experimental workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics Mexiletine and Lidocaine | PLOS One [journals.plos.org]

- 5. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Complex blockade of TTX-resistant Na+ currents by lidocaine and bupivacaine reduce firing frequency in DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Prilocaine Base vs. Hydrochloride Salt: A Comprehensive Physicochemical Analysis

For Immediate Release

This technical guide provides an in-depth comparative analysis of the core physicochemical properties of prilocaine base and its hydrochloride salt. Designed for researchers, scientists, and professionals in drug development, this document furnishes quantitative data, detailed experimental methodologies, and visual representations of key mechanisms and processes to facilitate a comprehensive understanding of these two forms of the widely used local anesthetic.

Executive Summary

This compound, an amide-type local anesthetic, is utilized in numerous medical and dental procedures. While the base form is lipophilic, the hydrochloride salt offers enhanced aqueous solubility, a critical factor for formulation and clinical application. This guide elucidates the distinct physicochemical characteristics of each form, including melting point, solubility, pKa, and partition coefficient, providing a foundational dataset for formulation development, pharmacokinetic studies, and regulatory submissions.

Comparative Physicochemical Properties

The fundamental differences in the physicochemical profiles of this compound base and its hydrochloride salt are summarized below. These distinctions are pivotal in determining their respective behaviors in formulation and physiological environments.

Table 1: Physicochemical Properties of this compound Base vs. This compound Hydrochloride

| Property | This compound Base | This compound Hydrochloride |

| Molecular Formula | C13H20N2O | C13H20N2O · HCl |

| Molecular Weight | 220.31 g/mol | 256.77 g/mol [1][2] |

| Melting Point | 36 - 39 °C[3][4] | 167 - 169 °C[1] |

| Aqueous Solubility | 541 mg/L (at 25 °C)[5] | Readily soluble in water |

| pKa | 7.89[5] | Not applicable (salt form) |

| Log P (Octanol/Water) | 2.11[5] | Not directly applicable; Log D is pH-dependent |

Detailed Experimental Protocols

The following sections outline the methodologies for determining the key physicochemical parameters presented in this guide.

Melting Point Determination

Method: Capillary Melting Point Method

Apparatus: Digital melting point apparatus (e.g., Stuart SMP10), capillary tubes.

Procedure:

-

A small, finely powdered sample of this compound base or hydrochloride is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rapid rate initially to determine an approximate melting range.

-

The procedure is repeated with a fresh sample, heating at a slower rate (approximately 1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes liquid is the completion of melting. The range between these two temperatures is reported as the melting point.[1]

Aqueous Solubility Determination

Method: Shake-Flask Method

Apparatus: Orbital shaker, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.

Procedure:

-

An excess amount of this compound base or hydrochloride salt is added to a known volume of distilled water in a sealed flask.

-

The flask is agitated in an orbital shaker at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

The resulting suspension is centrifuged to separate the undissolved solid from the saturated solution.

-

An aliquot of the clear supernatant is carefully removed, diluted as necessary, and the concentration of the dissolved this compound is quantified using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[6]

pKa Determination

Method: Potentiometric Titration

Apparatus: Potentiometer with a calibrated pH electrode, magnetic stirrer, burette.

Procedure:

-

A known concentration of this compound base is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture for sparingly soluble bases).

-

The solution is placed in a thermostatted vessel and stirred continuously.

-

A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments from a burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[3][7][8]

Partition Coefficient (Log P) Determination

Method: Shake-Flask Method

Apparatus: Separatory funnels, orbital shaker, centrifuge, analytical instrumentation (e.g., HPLC, UV-Vis).

Procedure:

-

n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

-

A known amount of this compound base is dissolved in either the aqueous or the octanol (B41247) phase.

-

A known volume of this solution is placed in a separatory funnel with a known volume of the other phase.

-

The funnel is shaken for a set period to allow for partitioning of the solute between the two phases.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of this compound in each phase is determined using a suitable analytical technique.

-

The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase. Log P is the logarithm of this value.[9][10][11]

Mechanism of Action and Synthesis Workflow

This compound's Mechanism of Action: Sodium Channel Blockade

This compound exerts its local anesthetic effect by blocking nerve impulse propagation. This is achieved through its interaction with voltage-gated sodium channels in the neuronal membrane. The uncharged this compound base diffuses across the nerve sheath and cell membrane. Once inside the neuron, it equilibrates to its protonated (cationic) form. This charged form then binds to a specific receptor site within the pore of the sodium channel, stabilizing it in an inactive state. This prevents the influx of sodium ions that is necessary for the depolarization and propagation of an action potential, resulting in a transient and reversible block of nerve conduction.[12][13][14][15]

Synthesis of this compound Hydrochloride: A Workflow Overview

The synthesis of this compound hydrochloride is a multi-step process that begins with the acylation of o-toluidine, followed by a nucleophilic substitution with propylamine, and finally, conversion to the hydrochloride salt.[16][17]

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 3. guinama.com [guinama.com]

- 4. This compound | C13H20N2O | CID 4906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 10. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 14. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of this compound Hydrochloride in Continuous Flow Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CN104529812B - A kind of preparation method of this compound hydrochloride - Google Patents [patents.google.com]

- 17. CN102070484B - Method for preparing prilocainum or hydrochloride thereof - Google Patents [patents.google.com]

An In-Depth Technical Guide to the In Vitro Metabolism of Prilocaine to o-Toluidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolic conversion of the local anesthetic prilocaine to its primary metabolite, o-toluidine (B26562). This process is of significant interest due to the association of o-toluidine with methemoglobinemia, a condition characterized by elevated levels of methemoglobin in the blood, which can impair oxygen transport. Understanding the enzymatic pathways, kinetics, and experimental methodologies involved in this metabolic transformation is crucial for preclinical drug safety assessment and clinical risk management.

Executive Summary

This compound, an amide-type local anesthetic, undergoes hydrolytic metabolism to form o-toluidine and N-propylalanine. This reaction is primarily catalyzed by carboxylesterases (CES), with human carboxylesterase 1A (CES1A) and 2 (CES2) being the key enzymes involved. The subsequent metabolism of o-toluidine, mediated by cytochrome P450 enzymes (CYP), particularly CYP2E1 and CYP3A4, leads to the formation of reactive metabolites that can induce methemoglobinemia. This guide details the enzymatic kinetics of this compound hydrolysis, provides step-by-step experimental protocols for assessing its in vitro metabolism, and presents visual representations of the metabolic pathways and experimental workflows.

Metabolic Pathway of this compound to o-Toluidine

The metabolic conversion of this compound to o-toluidine is a critical first step in its biotransformation. The primary enzymes responsible for the amide hydrolysis of this compound are carboxylesterases, which are abundant in the liver.

Enzymatic Hydrolysis of this compound

In vitro studies using human liver microsomes (HLM) and recombinant human carboxylesterases have demonstrated that both CES1A and CES2 contribute to the hydrolysis of this compound.[1]

Subsequent Metabolism of o-Toluidine

Following its formation, o-toluidine is further metabolized by cytochrome P450 enzymes. This metabolic activation is a key factor in the development of this compound-induced methemoglobinemia. The primary CYP isozymes involved are CYP2E1 and CYP3A4, which hydroxylate o-toluidine to form 4- and 6-hydroxy-o-toluidine.[1] These hydroxylated metabolites are more potent inducers of methemoglobin formation than the parent compound, o-toluidine.[1]

Quantitative Data: Enzyme Kinetics

The efficiency of this compound hydrolysis by different enzyme systems can be quantified by Michaelis-Menten kinetics, which describe the relationship between substrate concentration and reaction rate. The key parameters are the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, and the maximum velocity (Vmax), which is the maximum rate of the reaction.

| Enzyme Source | Km (mM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (CLint) (mL/min/mg protein) |

| Human Liver Microsomes (HLM) | 1.15 ± 0.01 | 2.46 ± 0.04 | 2.14 ± 0.04 |

| Recombinant Human CES1A | 0.31 ± 0.01 | 0.40 ± 0.01 | 1.29 ± 0.04 |

| Recombinant Human CES2 | 1.76 ± 0.12 | 0.10 ± 0.01 | 0.06 ± 0.00 |

| Data from Higuchi et al. (2013)[2] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the metabolism of this compound to o-toluidine.

In Vitro Incubation with Human Liver Microsomes

This protocol describes a typical incubation procedure to measure the formation of o-toluidine from this compound using HLM.

Materials:

-

This compound hydrochloride

-

Pooled human liver microsomes (HLM)

-

Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Ice-cold acetonitrile (quenching solution)

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

-

Centrifuge

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound hydrochloride in a suitable solvent (e.g., water or methanol) to create a high-concentration stock solution. Prepare serial dilutions in the same solvent to achieve the desired final concentrations for the assay.

-

Prepare Incubation Mixture: In a microcentrifuge tube, combine the following, keeping on ice:

-

Potassium phosphate buffer (to final volume)

-

HLM (final concentration typically 0.2-1.0 mg/mL protein)

-

This compound solution (to achieve desired final concentrations, e.g., ranging from 0.01 to 10 mM)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 0-120 minutes), ensuring gentle shaking for aeration.

-

Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.

-

Sample Processing:

-

Vortex the tubes to ensure thorough mixing.

-

Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

-

-

Collect Supernatant: Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.

Enzyme Kinetics Assay

To determine the Km and Vmax for this compound hydrolysis, the general incubation protocol is followed with varying substrate concentrations.

Procedure:

-

Follow the in vitro incubation protocol (Section 4.1).

-

Use a range of this compound concentrations that bracket the expected Km value (e.g., 0.1 to 5 mM).

-

Ensure that the incubation time and protein concentration are within the linear range of metabolite formation. This may require preliminary experiments.

-

Quantify the formation of o-toluidine at each this compound concentration.

-

Plot the initial velocity (rate of o-toluidine formation) against the this compound concentration.

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

Analytical Method: HPLC for o-Toluidine Quantification

This section outlines a general High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of o-toluidine.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for the specific column and system.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength appropriate for o-toluidine (e.g., 230-254 nm).

-

Injection Volume: Typically 10-50 µL.

Procedure:

-

Prepare Standards: Prepare a series of o-toluidine standards of known concentrations in the same matrix as the samples (e.g., the final incubation buffer with acetonitrile).

-

Calibration Curve: Inject the standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the supernatants from the incubation experiments.

-

Quantification: Determine the concentration of o-toluidine in the samples by comparing their peak areas to the calibration curve.

For higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical method.

Conclusion

The in vitro metabolism of this compound to o-toluidine is a well-characterized process mediated primarily by carboxylesterases CES1A and CES2. The subsequent metabolism of o-toluidine by CYP2E1 and CYP3A4 is a key determinant of the risk of methemoglobinemia. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate this critical metabolic pathway. A thorough understanding of these in vitro processes is essential for the safe and effective use of this compound in clinical practice.

References

Pharmacokinetics and Tissue Distribution of Prilocaine in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prilocaine, an amide-type local anesthetic, is widely used in clinical practice for its intermediate duration of action and lower central nervous system toxicity compared to other agents. Understanding its pharmacokinetic profile and tissue distribution in preclinical animal models is crucial for drug development, dose selection, and toxicological assessment. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and tissue distribution of this compound in various animal models. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support researchers in this field.

While this compound is often used in combination with lidocaine (B1675312), this guide focuses on the properties of this compound as a single agent where data is available. It is important to note that publicly available, comprehensive quantitative pharmacokinetic and tissue distribution data for this compound administered alone in common animal models such as rats, dogs, and rabbits is limited. This guide presents the available information and highlights areas where further research is needed.

Data Presentation: Pharmacokinetic Parameters of this compound

The following tables summarize the available quantitative pharmacokinetic data for this compound in various animal models. The scarcity of data for this compound as a single agent is evident, with much of the available information derived from studies where it was co-administered with lidocaine.

Table 1: Pharmacokinetic Parameters of this compound in Mice (Topical Administration of EMLA Cream)

| Parameter | Value (Intact Skin) | Value (Lacerated Skin) | Reference |

| Cmax (ng/mL) | Data not specified | Increased by 2.5-fold compared to intact skin | [1] |

| Tmax (min) | Data not specified | Data not specified | [1] |

| AUC (ng·h/mL) | Data not specified | Increased by 4-fold compared to intact skin | [1] |

| Half-life (t½) (h) | Data not specified | Data not specified |

Table 2: Pharmacokinetic Parameters of this compound in Various Species (Administration Route Not Specified/Mixed)

| Species | Parameter | Value | Reference |

| Dog | Elimination Half-life (t½) | 1.3 hours | [2] |

| Rabbit | Elimination Half-life (t½) | 2.2 hours | [2] |

| Rat | Pulmonary Clearance | ~0.3 mL/min | [3] |

| Rat | Hepatic Clearance | Significantly higher than pulmonary | [3] |

Note: The data in Table 2 is general and lacks the detailed parameters (Cmax, Tmax, AUC) necessary for a complete pharmacokinetic profile.

Table 3: Pharmacokinetic Parameters of this compound Following Intravenous Administration (Data Needed)

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Reference |

| Rat | ||||||

| Dog | ||||||

| Rabbit |

Table 4: Pharmacokinetic Parameters of this compound Following Subcutaneous Administration (Data Needed)

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Reference |

| Rat | ||||||

| Dog | ||||||

| Rabbit |

Data Presentation: Tissue Distribution of this compound

Quantitative data on the tissue distribution of this compound in animal models is sparse in the available literature. Studies on the related compound, lidocaine, have shown rapid and wide distribution to various tissues, including the brain, heart, and kidneys. It is plausible that this compound exhibits a similar distribution pattern, but specific concentration data is needed for confirmation.

Table 5: this compound Concentration in Tissues (Data Needed)

| Species | Route | Dose (mg/kg) | Time Point | Brain (µg/g) | Liver (µg/g) | Kidney (µg/g) | Lung (µg/g) | Reference |

| Rat | IV | |||||||

| Rat | SC | |||||||

| Dog | IV | |||||||

| Rabbit | SC |

Experimental Protocols

Animal Model and Drug Administration

A typical pharmacokinetic study of this compound would involve the following steps:

-

Animal Selection: Common animal models include Sprague-Dawley or Wistar rats, Beagle dogs, and New Zealand White rabbits. Animals should be healthy and acclimatized to the laboratory environment before the study.

-

Drug Formulation: this compound hydrochloride is typically dissolved in a sterile isotonic saline solution for intravenous or subcutaneous administration. The concentration of the solution should be adjusted to deliver the desired dose in a suitable volume.

-

Intravenous (IV) Administration: For rats, the drug is commonly administered via the tail vein. In dogs and rabbits, the cephalic or marginal ear vein can be used. A slow bolus injection over 1-2 minutes is a standard procedure.

-

Subcutaneous (SC) Administration: The drug is injected into the loose skin on the back of the animal, typically in the interscapular region.

Blood Sample Collection

-

Sampling Sites: In rats, blood samples can be collected from the tail vein, saphenous vein, or via cannulation of the jugular or carotid artery for serial sampling. In dogs and rabbits, the cephalic, saphenous, or jugular veins are common sites.

-

Sampling Time Points: Blood samples are collected at predetermined time points to capture the absorption, distribution, and elimination phases of the drug. A typical schedule might include pre-dose (0), and 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-administration.

-

Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma is separated by centrifugation and stored at -20°C or -80°C until analysis.

Tissue Sample Collection

-

Procedure: At the end of the study or at specific time points, animals are euthanized, and target tissues (e.g., brain, liver, kidneys, lungs, heart, muscle, and adipose tissue) are rapidly excised.

-

Sample Processing: Tissues are rinsed with cold saline, blotted dry, weighed, and then homogenized in a suitable buffer. The homogenates are then processed for drug extraction and analysis. Samples should be stored at -80°C.

Analytical Methodology: Quantification of this compound

-

Principle: This method separates this compound from plasma components based on its physicochemical properties, followed by quantification using a UV detector.

-

Sample Preparation:

-

To a plasma sample (e.g., 200 µL), add an internal standard (e.g., bupivacaine).

-

Make the sample alkaline with a suitable base (e.g., sodium hydroxide).

-

Extract this compound and the internal standard with an organic solvent (e.g., diethyl ether).

-

Evaporate the organic layer to dryness.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer) at a specific pH.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 230 nm.

-

-

Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard and referencing a calibration curve prepared with known concentrations of the drug.

-

Principle: This highly sensitive and specific method combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry.

-

Sample Preparation (Plasma):

-

To a plasma sample (e.g., 200 µL), add an isotopically labeled internal standard (e.g., this compound-d7).

-

Perform protein precipitation by adding a solvent like acetonitrile.

-

Centrifuge to pellet the precipitated proteins.

-

The supernatant can be directly injected or further purified using solid-phase extraction (SPE).

-

-

Sample Preparation (Tissue):

-

Homogenize the weighed tissue sample in a suitable buffer.

-

Add an internal standard.

-

Perform protein precipitation and/or liquid-liquid extraction to isolate the analyte.

-

Centrifuge and collect the supernatant for analysis.

-

-

LC-MS/MS Conditions:

-

LC System: A standard HPLC or UPLC system.

-

Column: A C18 or similar reverse-phase column.

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier (e.g., formic acid or ammonium (B1175870) acetate).

-

Mass Spectrometer: A triple quadrupole mass spectrometer is typically used.

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for this compound and its internal standard, ensuring high selectivity and sensitivity.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for a typical pharmacokinetic study.

Caption: Simplified metabolic pathway of this compound.

Conclusion

This technical guide summarizes the current knowledge on the pharmacokinetics and tissue distribution of this compound in animal models. The available data, though limited for this compound as a single agent, provides a foundation for further research. The detailed experimental protocols and analytical methods described herein offer a practical resource for scientists and researchers in the field of drug development. The clear gaps in quantitative data, particularly for intravenous and subcutaneous administration in common laboratory species, underscore the need for further well-designed pharmacokinetic and tissue distribution studies to fully characterize the profile of this important local anesthetic.

References

- 1. Effect of lidocaine- and this compound-based topical anesthetics on the inflammatory exudates in subcutaneous tissue of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous quantification of lidocaine and this compound in human plasma by LC-MS/MS and its application in a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound elimination by isolated perfused rat lung and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

The Nexus of Structure and Function: An In-depth Guide to the Molecular Structure-Activity Relationship of Prilocaine

For Researchers, Scientists, and Drug Development Professionals

Prilocaine, a widely utilized local anesthetic of the amino-amide class, serves as a quintessential model for understanding the principles of structure-activity relationships (SAR) in drug design. Its clinical profile—characterized by an intermediate duration of action and a lower systemic toxicity profile compared to some of its counterparts—is a direct consequence of its distinct molecular architecture. This technical guide delves into the core relationships between this compound's structure and its anesthetic activity, providing detailed experimental methodologies and quantitative data to inform future research and development in the field of local anesthesia.

Molecular Architecture and Mechanism of Action

Like other amino-amide local anesthetics, this compound's structure can be dissected into three critical domains: a lipophilic aromatic ring, an intermediate amide linkage, and a hydrophilic tertiary amine.[1][2] This amphipathic nature is fundamental to its mechanism of action.

-

Lipophilic (Aromatic) Group: An o-toluidine (B26562) (2-methylaniline) ring that facilitates the diffusion of the molecule across the lipid-rich neuronal membrane.

-

Intermediate Chain: An amide bond that connects the aromatic and amine groups. The stability of this amide linkage is responsible for the longer duration of action compared to ester-type anesthetics and dictates its metabolic pathway.[3]

-

Hydrophilic (Amine) Group: A secondary amine (N-propylamino group) that can exist in both a charged (protonated) and uncharged (neutral) state. The pKa of this group is a key determinant of the anesthetic's onset of action.[4]

The primary mechanism of action for this compound involves the blockade of voltage-gated sodium channels on the intracellular side of the neuronal membrane.[5] The uncharged, lipophilic form of the molecule traverses the nerve sheath and membrane. Once inside the more acidic axoplasm, it re-equilibrates, and the protonated, charged form binds to the open sodium channel. This binding inhibits the influx of sodium ions, thereby preventing the depolarization necessary for the propagation of an action potential and resulting in a reversible block of nerve conduction.[2]

Structure-Activity Relationship (SAR) Analysis

The anesthetic profile of this compound is a finely tuned balance of its physicochemical properties, which are dictated by its molecular structure.

The Aromatic Ring and Lipophilicity

The lipophilicity of a local anesthetic, often quantified by its octanol-water partition coefficient (Log P), is a primary determinant of its potency and, to some extent, its duration of action.[4] The ortho-methyl substituent on this compound's phenyl ring plays a crucial role.

-

Enhanced Potency: The methyl group increases the overall lipid solubility of the molecule, facilitating its passage into the nerve membrane and enhancing its intrinsic potency. Substituents on the phenyl ring, particularly at the 2- or 2,6-positions, are known to enhance anesthetic activity.[3][6]

-

Steric Hindrance: This methyl group provides steric hindrance that protects the adjacent amide bond from rapid hydrolysis by amidases, contributing to its intermediate duration of action.[3] This contrasts with lidocaine (B1675312), which has two methyl groups at the 2 and 6 positions, offering even greater steric protection.

The Intermediate Amide Chain

The amide linkage is a key feature of this compound and other "-caine" anesthetics of its class.

-

Stability and Duration: Amide bonds are significantly more stable to chemical and enzymatic hydrolysis than ester bonds (found in anesthetics like procaine). This stability is a major factor in the longer duration of action of amide-type anesthetics and necessitates hepatic metabolism.[2]

-

Allergenicity: Unlike ester-type anesthetics, which are metabolized to para-aminobenzoic acid (PABA), a known allergen, amide-type anesthetics have a very low incidence of allergic reactions.[1]

The Hydrophilic Amino Group

The terminal secondary amine group governs the onset of action and the water solubility of the molecule.

-

Onset of Action: The onset is inversely related to the pKa of the amino group.[4] At physiological pH (7.4), a lower pKa means a larger fraction of the anesthetic exists in the uncharged, lipid-soluble base form, which can rapidly penetrate the nerve membrane. This compound's pKa of ~7.9 means that a significant portion is un-ionized at physiological pH, contributing to its relatively fast onset.

-

N-Alkyl Substituent: The size of the alkyl group on the nitrogen (a propyl group in this compound) influences both lipophilicity and protein binding. Studies on related anilide derivatives have shown that increasing the length of the N-alkyl carbon chain can significantly prolong the duration of anesthesia, likely due to increased lipid solubility and protein binding.[6]

Quantitative Physicochemical and Pharmacological Data

The interplay of these structural features results in the specific clinical properties of this compound, which can be compared quantitatively with other common local anesthetics.

| Property | This compound | Lidocaine | Bupivacaine | Relationship to SAR |

| Chemical Class | Amide (Secondary Amine) | Amide (Tertiary Amine) | Amide (Tertiary Amine) | Determines metabolic pathway and stability. |

| pKa (at 25°C) | 7.9 | 7.9 | 8.1 | Governs onset of action; lower pKa leads to faster onset.[4] |

| Log P (Octanol/Water) | 2.11 | 2.44 | 3.41 | Correlates with lipid solubility and potency.[4] |

| Protein Binding (%) | ~55% | ~64% | ~95% | Major determinant of duration of action. |

| Relative Potency | 2 | 2 | 8 | Higher lipid solubility leads to higher potency. |

| Onset of Action | Fast (< 3-5 min) | Fast (< 3 min) | Slow (5-10 min) | Primarily influenced by pKa.[7] |

| Duration of Action | Intermediate (90-120 min) | Short-Intermediate (60-90 min) | Long (180-480 min) | Correlates strongly with protein binding.[7] |

| Systemic Toxicity | Low | Moderate | High | Related to potency and rate of metabolism. |

Data compiled from multiple sources, including clinical and pharmacological reviews.[4][5][7] Values can vary based on experimental conditions and clinical application.

Metabolism and Toxicity: The Role of o-Toluidine

A unique aspect of this compound's SAR is its metabolic pathway and associated toxicity profile. This compound is rapidly metabolized in the liver and to some extent in the kidneys and lungs via hydrolysis of the amide bond.[2] This reaction is catalyzed primarily by carboxylesterases and yields N-propylalanine and, critically, o-toluidine.[8]

o-Toluidine is a known oxidizing agent that can convert hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺). Methemoglobin is incapable of binding and transporting oxygen, and at high concentrations (>10-15%), this can lead to clinical cyanosis, a condition known as methemoglobinemia. This risk is dose-dependent and is the primary limiting factor for the maximum clinical dose of this compound.[8]

Key Experimental Protocols

The evaluation of a local anesthetic's activity relies on standardized preclinical models. Below are detailed methodologies for key assays.

General Experimental Workflow

The preclinical evaluation of novel local anesthetics typically follows a structured workflow, progressing from synthesis and initial characterization to detailed in vivo assessment.

Protocol: Rat Sciatic Nerve Block (Conduction Anesthesia)

This model is considered a gold standard for assessing both sensory and motor blockade.[9]

-

Animal Preparation: An adult Sprague-Dawley rat (250-300g) is anesthetized using isoflurane. The hindlimb is shaved, and the animal is placed in a lateral position.

-

Nerve Location: The sciatic notch is palpated. A Teflon-coated stimulating needle (25-gauge) connected to a nerve stimulator is inserted perpendicular to the skin, just posterior to the greater trochanter. The stimulator is set to deliver a current of ~1.0 mA at 1 Hz.

-

Injection: The needle is advanced until a clear motor response (plantar flexion or dorsiflexion of the paw) is observed. The current is then reduced to a minimal level (~0.2-0.4 mA) while maintaining the motor response to ensure close proximity to the nerve. A volume of 0.2-0.3 mL of the test anesthetic solution is injected slowly.

-

Sensory Block Assessment: The primary outcome is the paw withdrawal latency to a noxious thermal stimulus.[10] A radiant heat source is focused on the plantar surface of the hind paw, and the time taken for the rat to withdraw its paw is recorded. A cut-off time (e.g., 20 seconds) is used to prevent tissue damage. The test is performed at baseline and at regular intervals post-injection. Complete block is defined by the failure to withdraw within the cut-off time.

-

Motor Block Assessment: Motor function can be assessed by observing the "toe spreading reflex" or by measuring grip strength with a dynamometer.[9][11] The animal is evaluated for its ability to bear weight and splay its toes upon being lowered to a surface.

-

Data Analysis: The onset of action (time to complete block) and duration of action (time from onset to return of baseline withdrawal latency) are recorded.

Protocol: Rabbit Corneal Reflex (Surface Anesthesia)

This simple and effective method evaluates the efficacy of topical anesthetics.[12][13]

-

Animal Preparation: A conscious, healthy New Zealand white rabbit is gently restrained in a holder.

-

Baseline Measurement: The corneal reflex is confirmed to be present in both eyes by gently touching the center of the cornea with a fine, soft filament (e.g., a wisp of cotton). A positive response is a distinct blink reflex.

-

Drug Administration: One eye serves as a control (receiving saline), while the test eye receives 1-2 drops of the anesthetic solution instilled into the conjunctival sac. The eyelid is held closed for approximately 10 seconds to ensure distribution.

-

Assessment: Starting one minute after instillation, the corneal reflex is tested in both eyes every minute. The filament is applied a set number of times (e.g., 5 times in 10 seconds).

-

Data Analysis: The onset of anesthesia is the time until the blink reflex is completely abolished. The duration of anesthesia is the time from onset until the reflex fully returns to baseline.[14]

Conclusion

The molecular structure of this compound is inextricably linked to its anesthetic properties. The ortho-methylated aromatic ring enhances lipophilicity and potency while providing steric protection to the stable amide linkage, which dictates its intermediate duration of action. The pKa of its secondary amine group ensures a rapid onset of action. This finely tuned architecture, however, also leads to a specific metabolic pathway that produces o-toluidine, the metabolite responsible for the dose-limiting risk of methemoglobinemia. A thorough understanding of these structure-activity and structure-toxicity relationships, grounded in robust experimental evaluation, is paramount for the rational design of safer and more efficacious local anesthetic agents.

References

- 1. Classification & SAR of Local anesthetics.pdf [slideshare.net]

- 2. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacy180.com [pharmacy180.com]

- 4. Pharmacology of local anaesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. anesthesiologypaper.com [anesthesiologypaper.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Opioid Induced Loss of Local Anesthetic Potency in the Rat Sciatic Nerve - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neurologic evaluation of the rat during sciatic nerve block with lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. RABBIT EXPERIMENTS.pptx [slideshare.net]

- 14. researchgate.net [researchgate.net]

Prilocaine's Effect on Neuronal Membrane Stabilization: A Technical Guide

Executive Summary: Prilocaine, an intermediate-acting amino amide local anesthetic, achieves its therapeutic effect by stabilizing neuronal membranes. This guide delineates the core mechanism of action, which involves the state-dependent blockade of voltage-gated sodium channels (VGSCs), thereby preventing the initiation and propagation of action potentials. We present quantitative data on this compound's clinical efficacy, detail established experimental protocols for its characterization, and provide visual representations of its molecular mechanism and associated experimental workflows. This document is intended for researchers, scientists, and drug development professionals investigating the pharmacology of local anesthetics.

Core Mechanism of Action: State-Dependent Sodium Channel Blockade

The primary mechanism by which this compound stabilizes the neuronal membrane is through its direct interaction with voltage-gated sodium channels.[1] These channels are integral membrane proteins responsible for the rapid influx of sodium ions that underlies the depolarization phase of an action potential.[2] this compound, like other local anesthetics, exhibits a state-dependent binding mechanism, as described by the modulated receptor hypothesis.[3][4]

This hypothesis posits that the affinity of this compound for the sodium channel receptor is dependent on the conformational state of the channel.[3] The three primary states are:

-

Resting (Closed) State: At negative, resting membrane potentials, the channel is closed, and this compound has a low affinity for its binding site.

-

Open State: Upon membrane depolarization, the channel opens, allowing Na+ influx. The affinity of this compound for the channel increases.

-

Inactivated State: Shortly after opening, the channel enters a non-conductive, inactivated state. This compound exhibits the highest affinity for this inactivated state.[3]

By preferentially binding to the open and inactivated states, this compound effectively "locks" the channel in a non-conducting conformation. This action prevents the channel from returning to the resting state, thereby inhibiting subsequent action potentials. This phenomenon is known as use-dependent or phasic block , where the anesthetic effect is more pronounced in rapidly firing neurons, such as those transmitting nociceptive (pain) signals.[5][6] The uncharged form of the this compound molecule is thought to cross the lipid membrane, while the charged, protonated form binds to a specific site within the channel's inner pore.[2]

Quantitative Analysis of this compound's Effects

The efficacy of this compound can be quantified by its inhibitory concentration on sodium channels and its clinical effects on nerve conduction.

Table 1: Inhibition of Voltage-Gated Sodium Channels

Direct experimental IC50 values for this compound on specific neuronal sodium channel isoforms are not consistently reported in the surveyed literature. However, this compound is structurally and mechanistically similar to lidocaine (B1675312), though generally considered to have a lower potency and toxicity profile.[7] The table below presents IC50 values for lidocaine to provide a quantitative context for the potency of this class of anesthetics on key neuronal sodium channel subtypes.

| Drug | Channel Subtype | Block Type | IC50 (µM) | Cell Type / Preparation | Comments |

| Lidocaine | TTX-resistant (TTXr) | Tonic Block | 210 | Rat Dorsal Root Ganglion (DRG) Neurons | TTXr channels, like Nav1.8, are crucial for nociception. |

| Lidocaine | TTX-sensitive (TTXs) | Tonic Block | 42 | Rat Dorsal Root Ganglion (DRG) Neurons | TTXs channels are more sensitive to blockade. |

| Lidocaine | TTXr (Inactivated State) | Use-Dependent Block | 60 | Rat Dorsal Root Ganglion (DRG) Neurons | Demonstrates higher affinity for the inactivated state, characteristic of use-dependent block. |

| Lidocaine | Nav1.7 (Wild-Type) | Inactivated State Block | ~500 | Recombinant | Nav1.7 is a key channel in human pain pathways.[8] |

Note: IC50 values are highly dependent on experimental conditions, such as holding potential and stimulation frequency.

Table 2: Effect of this compound on Nerve Conduction Parameters (Clinical & Preclinical Data)

This table summarizes key pharmacokinetic parameters of this compound related to its nerve-blocking effects.

| Parameter | Value | Concentration / Formulation | Model / Context | Source |

| Onset of Anesthesia | < 2-3 minutes | 4% this compound HCl solution | Human; Infiltration & Inferior Alveolar Nerve Block | --INVALID-LINK-- |

| Duration of Sensory Block | ~163.5 minutes | 1% this compound (40 mL) | Human; Axillary Brachial Plexus Block | --INVALID-LINK-- |

| Duration of Motor Block | ~179.5 minutes | 1% this compound (40 mL) | Human; Axillary Brachial Plexus Block | --INVALID-LINK-- |

| Duration of Soft Tissue Anesthesia | ~2.25 - 3 hours | 4% this compound HCl w/ epinephrine | Human; Dental Block | --INVALID-LINK-- |

| Prolongation of Sensory Block | ~180 times vs. aqueous solution | 60% Lidocaine:this compound (1:1) in lipid depot | Rat; Sciatic Nerve Block | --INVALID-LINK-- |

Visualization of Pathways and Workflows

Diagrams created using Graphviz DOT language illustrate the core concepts of this compound's action and the experimental methods used for its study.

Diagram 1: Molecular Mechanism of this compound Action

Caption: this compound preferentially binds to open and inactivated VGSCs, preventing Na+ influx.

Diagram 2: Experimental Workflow for Patch-Clamp Electrophysiology

Caption: Workflow for assessing this compound's effect on sodium channels via patch-clamp.

Diagram 3: Workflow for In Vitro Nerve Conduction Velocity Study

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic analysis of phasic inhibition of neuronal sodium currents by lidocaine and bupivacaine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Use-dependent block of cardiac sodium channels by quaternary derivatives of lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. A Nav1.7 channel mutation associated with hereditary erythromelalgia contributes to neuronal hyperexcitability and displays reduced lidocaine sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Prilocaine Hydrochloride: A Technical Guide for Identification

Abstract: This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized for the identification and characterization of prilocaine hydrochloride (HCl). Designed for researchers, scientists, and drug development professionals, this document details the experimental protocols and expected analytical data for Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, a logical workflow for the sequential spectroscopic identification of this compound HCl is illustrated using a custom-generated diagram.

Introduction

This compound hydrochloride, N-(2-methylphenyl)-2-(propylamino)propanamide monohydrochloride, is an intermediate-acting local anesthetic of the amide type.[1][2] Its efficacy and safety are critically dependent on its chemical purity and structural integrity. Therefore, robust analytical methodologies are essential for its unambiguous identification in raw materials and finished pharmaceutical products. Spectroscopic techniques are central to this process, offering a suite of tools that probe the molecular structure at different levels, from electronic transitions to atomic connectivity and isotopic mass. This guide outlines the application of four key spectroscopic methods for the definitive identification of this compound HCl.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a rapid and reliable method for the preliminary identification and quantification of this compound HCl by analyzing its electronic transitions. The aromatic ring within the this compound molecule is the primary chromophore responsible for UV absorption.

Experimental Protocol

-

Solvent Preparation: Prepare a solution of methanol (B129727) or distilled water to serve as the solvent and blank.

-

Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound HCl in the chosen solvent to obtain a stock solution. Prepare a series of dilutions to fall within the linear concentration range (e.g., 3-15 µg/mL).[3][4]

-

Sample Preparation: Prepare the sample solution by dissolving the material under investigation in the same solvent to a concentration similar to the standard solution.

-

Instrumentation: Use a calibrated double-beam UV-Vis spectrophotometer.

-

Analysis: Scan the sample solution from approximately 200 nm to 400 nm against the solvent blank. Record the wavelength of maximum absorbance (λmax).

Data Presentation: UV-Vis Spectral Characteristics

| Parameter | Value | Solvent/Conditions | Reference |

| λmax (Absorbance Maximum) | ~230 nm | Standard Solution (e.g., Water, Methanol) | [3][4] |

| Linearity Range (Standard) | 3 - 15 µg/mL | Standard Solution | [3][4] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides a molecular fingerprint by identifying the characteristic vibrational frequencies of functional groups present in the this compound HCl molecule. This technique is invaluable for confirming the presence of key structural motifs such as amides, aromatic rings, and alkyl chains.

Experimental Protocol

-

Sample Preparation (KBr Disc Method):

-

Grind 1-2 mg of the this compound HCl sample with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.

-

Transfer the mixture to a pellet-forming die.

-

Press the powder under high pressure (approx. 8-10 tons) using a hydraulic press to form a thin, transparent disc.

-

-

Instrumentation: Use a calibrated FT-IR spectrometer.

-

Analysis: Place the KBr disc in the sample holder of the spectrometer. Acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹. Record the positions (in wavenumbers, cm⁻¹) of the characteristic absorption bands.

Data Presentation: Characteristic FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment | Functional Group | Reference |

| ~3365 | N-H Stretch | Secondary Amine/Amide | [5] |

| ~2970 - 2880 | C-H Stretch | Alkyl (CH₃, CH₂) | [6] |

| ~1654 | C=O Stretch | Amide I Band | [5] |

| ~1540 | N-H Bend / C-N Stretch | Amide II Band | [6] |

| ~1600, ~1450 | C=C Stretch | Aromatic Ring | [6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within the molecule, allowing for the complete elucidation of its structure. The chemical shift, multiplicity (splitting pattern), and integration of each signal correspond to a specific set of protons.

Experimental Protocol

-

Solvent Selection: Use an appropriate deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound HCl in 0.5-0.7 mL of the deuterated solvent in an NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz).

-

Analysis: Acquire the ¹H NMR spectrum. Process the data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum (e.g., to the residual solvent peak). Integrate the signals and determine their chemical shifts and multiplicities.

Data Presentation: ¹H NMR Chemical Shifts

Note: Chemical shifts can vary slightly based on solvent and concentration.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.1 - 7.3 | Multiplet | Aromatic Protons (Ar-H) |

| ~4.0 - 4.2 | Quartet | Methine Proton (-CH-) adjacent to amide |

| ~2.8 - 3.1 | Multiplet | Methylene Protons (-N-CH₂-) of propyl group |

| ~2.2 | Singlet | Aromatic Methyl Protons (Ar-CH₃) |

| ~1.6 | Multiplet | Methylene Protons (-CH₂-) of propyl group |

| ~1.5 | Doublet | Methyl Protons (-CH-CH₃) |

| ~0.9 | Triplet | Terminal Methyl Protons (-CH₂-CH₃) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments. This data is used to confirm the molecular weight and deduce structural information from the fragmentation pattern.

Experimental Protocol (LC-MS/MS Example)

-

Sample Preparation: Dissolve the this compound HCl sample in a suitable solvent (e.g., acetonitrile/water mixture) to a low concentration (e.g., ng/mL range).

-